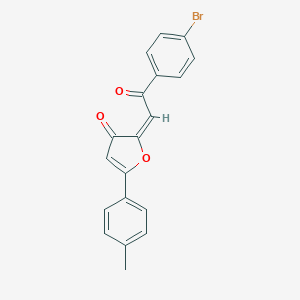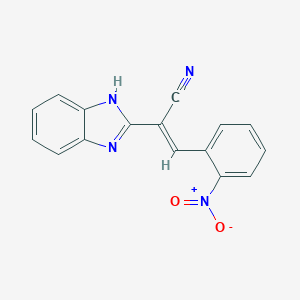![molecular formula C11H15NO3 B236409 methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate CAS No. 139682-15-8](/img/structure/B236409.png)
methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate involves the modulation of various cellular pathways, including the inhibition of NF-κB signaling, activation of the Nrf2-ARE pathway, and regulation of oxidative stress. These mechanisms contribute to the compound's neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
Methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress, and protection against neurodegenerative diseases. It has also been shown to have anti-inflammatory effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate in lab experiments include its high purity and stability, as well as its potential applications in various fields of scientific research. However, its limitations include its high cost and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several future directions for the research on methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate. These include the exploration of its potential applications in drug discovery, its mechanisms of action in various cellular pathways, and its effects on different types of cancer cells. Further research is also needed to determine its safety and toxicity profiles and to optimize its synthesis method for large-scale production.
Conclusion
Methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, and its mechanisms of action have been found to contribute to its neuroprotective, anti-inflammatory, and anti-cancer effects. Further research is needed to fully understand its potential applications and to optimize its synthesis method for large-scale production.
Synthesis Methods
The synthesis of methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate involves the reaction of 1,4-cyclopentadiene with methyl vinyl ketone, followed by a Diels-Alder reaction with maleic anhydride and then hydrolysis. This method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
Methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate has shown potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and drug discovery. It has been found to exhibit neuroprotective effects, inhibit cancer cell growth, and act as an anti-inflammatory agent.
properties
CAS RN |
139682-15-8 |
|---|---|
Product Name |
methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate |
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)10-5-12-4-9-7(6-13)2-3-8(9)10/h2,5,8-9,12-13H,3-4,6H2,1H3 |
InChI Key |
XYHSTXNREBMIPY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNCC2C1CC=C2CO |
Canonical SMILES |
COC(=O)C1=CNCC2C1CC=C2CO |
synonyms |
genipinine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)

![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)


![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)